Pyrazolo[1,5-a]pyridin-5-amine
Overview
Description
Synthesis Analysis
A notable synthetic approach for pyrazolo[1,5-a]pyridin-5-amine involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol . This method utilizes N-aminopyridines and α,β-unsaturated compounds, resulting in multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity. Mechanism studies reveal that TEMPO serves both as a Lewis acid and an oxidant during the reaction .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyridin-5-amine scaffold is crucial in drug discovery. Its versatile structure allows for various modifications, making it valuable in medicinal chemistry. Although not all ring junction structures are found in natural products, they play a significant role from a biological perspective .
Chemical Reactions Analysis
The regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis can be controlled using dimethylamino leaving groups. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), leading to the formation of pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyridin-5-amine derivatives have shown promise as antitumor agents . They are being explored for their potential to act as anticancer scaffolds due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . The compound’s structural motif, which includes both pyrazole and pyrimidine rings, allows for synthetic versatility, making it a valuable candidate for drug discovery in oncology.
Enzymatic Inhibitory Activity
These derivatives also exhibit enzymatic inhibitory activity . This means they can interfere with the action of certain enzymes that are crucial for the survival of pathogens or cancer cells. By inhibiting these enzymes, the compounds can potentially be used to treat diseases where such enzymes play a key role .
Material Science
In the field of material science , Pyrazolo[1,5-a]pyridin-5-amine has attracted attention due to its significant photophysical properties . These properties make it suitable for the development of new materials with specific light absorption and emission characteristics, which can be applied in various technologies .
Biological Imaging
The compound’s fluorescence properties have made it a candidate for use in biological imaging . It can serve as a biomarker for lipid droplets in cancer cells, aiding in the study of cellular processes and disease progression .
Antimicrobial Agents
Research has indicated that Pyrazolo[1,5-a]pyridin-5-amine derivatives can act as antimicrobial agents . This application is particularly relevant in the development of new antibiotics and treatments for infections caused by resistant strains of bacteria .
Treatment of Sleep Disorders
There is evidence to suggest that these compounds could be used in the treatment of sleep disorders . Their interaction with certain receptors in the brain may help regulate sleep patterns, offering a potential new avenue for addressing such conditions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Pyrazolo[1,5-a]pyridin-5-amine is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target, the mitogen-activated protein kinase 1, leading to changes in the kinase’s activity . The interaction likely involves bonding of the NH2-group of the starting aminopyrazole with the Cβ of the compound .
Biochemical Pathways
Pyrazolo[1,5-a]pyridin-5-amine affects the MAPK/ERK pathway, which is involved in regulating cellular processes such as growth and differentiation . The compound’s interaction with Mitogen-activated protein kinase 1 can lead to changes in this pathway, potentially affecting downstream cellular processes .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWORWAKEFTHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717462 | |
Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-5-amine | |
CAS RN |
1101120-37-9 | |
Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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